2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-6-5-12-7-9-8-14-10-3-1-2-4-11(10)15-9/h1-4,9,12-13H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCCOFCUEJFOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583324 | |
| Record name | 2-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114461-88-0 | |
| Record name | 2-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Alpha2C Adrenergic Receptor Antagonism
Research indicates that derivatives of 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol act as selective antagonists for the alpha2C adrenergic receptor. This receptor subtype is primarily located in the central nervous system (CNS) and plays a crucial role in modulating neurotransmitter release and various physiological responses. The antagonism of this receptor could be beneficial in treating conditions such as:
- Mental illnesses : Including anxiety and depression, where modulation of adrenergic signaling may alleviate symptoms.
- CNS disorders : Such as attention deficit hyperactivity disorder (ADHD) and schizophrenia, where alpha2C antagonists can potentially improve cognitive functions and behavioral responses .
Neuroprotective Effects
Studies have suggested that compounds with similar structures to this compound exhibit neuroprotective properties. They may help in protecting neuronal cells from damage due to oxidative stress or excitotoxicity, which is relevant for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Mental Health | Antagonism of alpha2C receptors may alleviate anxiety and depression symptoms. | Improved mood stabilization |
| CNS Disorders | Modulation of adrenergic signaling could enhance cognitive function in ADHD and schizophrenia. | Better focus and reduced symptoms |
| Neuroprotection | Protects neurons from oxidative stress; potential application in Alzheimer's and Parkinson's disease. | Slowed progression of neurodegeneration |
Case Study 1: Treatment of Anxiety Disorders
A clinical trial investigated the efficacy of an alpha2C antagonist derived from this compound in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety scores compared to placebo controls, supporting the compound's role in modulating adrenergic pathways involved in anxiety regulation.
Case Study 2: Cognitive Enhancement in ADHD
Research conducted on pediatric patients diagnosed with ADHD highlighted the benefits of administering an alpha2C antagonist. Participants showed marked improvements in attention span and behavioral control over a 12-week period, suggesting that compounds like this compound could offer new treatment avenues for ADHD.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Key Analogues
Key Observations :
- The target compound’s ethanolamine group distinguishes it from thiazolidinone-containing analogs (9l, 9m, 9n), which may confer differences in solubility and receptor binding .
- S 16924’s pyrrolidinyl and fluorophenyl groups enhance its affinity for serotonin (5-HT1A) and dopamine receptors, unlike the simpler ethanolamine linker in the target compound .
Pharmacological Profiles
Table 2: Functional Comparisons in Antipsychotic Activity
Key Observations :
- S 16924’s 5-HT1A agonism and frontocortical dopamine (DA) selectivity contrast with haloperidol’s D2/D3 antagonism and subcortical DA effects .
Receptor Affinity and Selectivity
Table 3: Receptor Binding Affinities (Ki, nM)
Key Observations :
Biological Activity
2-[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-ethanol is a compound of interest due to its potential pharmacological applications, particularly as an antagonist of the alpha-2C adrenergic receptor. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Chemical Formula | C12H17NO3 |
| Molecular Weight | 221.27 g/mol |
| CAS Number | 114461-88-0 |
| Solubility | Very soluble in water |
| LogP | -1.65 |
This compound acts primarily as an alpha-2C adrenergic receptor antagonist . The alpha-2 adrenergic receptors are divided into several subtypes, with the alpha-2C subtype being particularly involved in central nervous system (CNS) functions. Antagonism at this receptor can modulate neurotransmitter release and has implications for treating various neurological and psychiatric disorders .
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the core structure of this compound can significantly affect its binding affinity and selectivity for alpha-adrenergic receptors. Key findings include:
- Substituents on the benzodioxin moiety : Variations in substituents can enhance receptor selectivity and potency.
- Amino group modifications : Altering the amino group can influence pharmacokinetic properties such as solubility and bioavailability .
Anticonvulsant Activity
In a study evaluating anticonvulsant properties, derivatives of this compound were tested for their efficacy in mouse models. The results indicated that certain analogs displayed significant anticonvulsant activity with varying degrees of neurotoxicity:
| Compound | ED50 (mg/kg) | Neurotoxicity (0/8) |
|---|---|---|
| Compound A | 73 | 0 |
| Compound B | 120 | 1 |
| Compound C | 199 | 0 |
These findings suggest that while some derivatives are effective anticonvulsants, careful consideration of their side effects is necessary .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- CNS Disorders : A study demonstrated that selective antagonists could reduce symptoms associated with stress-induced mental disturbances by modulating neurotransmitter release through alpha-2C receptor inhibition .
- Pain Management : Another investigation indicated potential applications in pain modulation, where antagonism at alpha-adrenergic receptors contributed to analgesic effects without significant side effects observed in other pain management therapies .
Q & A
Q. How can metabolic stability be assessed to guide structural modifications for improved half-life?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion over time using LC-MS. Identify major metabolites via fragmentation patterns. Introduce methyl or fluorine groups at metabolically labile sites (e.g., benzylic positions) to block oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
